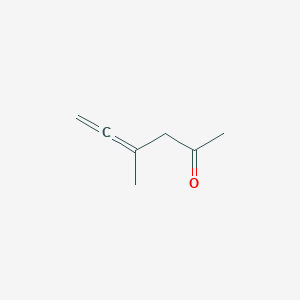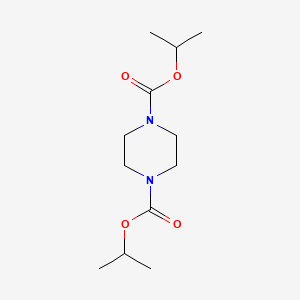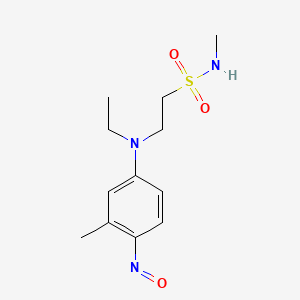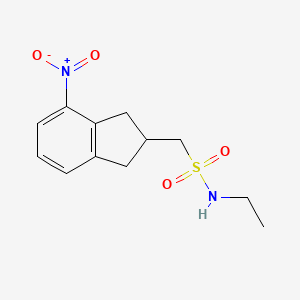
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound that features a nitro group, an indene moiety, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of an indene derivative, followed by sulfonamide formation and subsequent N-ethylation. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like lithium aluminum hydride (LiAlH4).
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carbonyl functionalities.
科学研究应用
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
Similar Compounds
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-indene-2-yl)methanesulfonamide
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-benzimidazol-2-yl)methanesulfonamide
- N-ethyl-1-(4-nitro-2,3-dihydro-1H-indole-2-yl)methanesulfonamide
Uniqueness
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its indene moiety differentiates it from similar compounds, providing unique steric and electronic properties that can influence its behavior in chemical and biological systems.
属性
分子式 |
C12H16N2O4S |
|---|---|
分子量 |
284.33 g/mol |
IUPAC 名称 |
N-ethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H16N2O4S/c1-2-13-19(17,18)8-9-6-10-4-3-5-12(14(15)16)11(10)7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI 键 |
CWOHCIQKMBTEGP-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
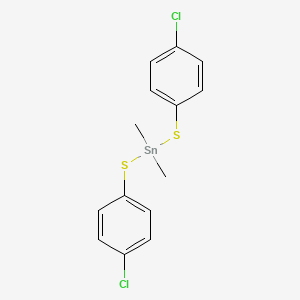
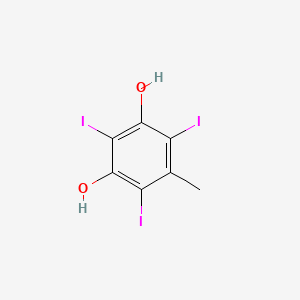

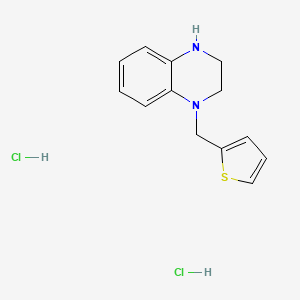

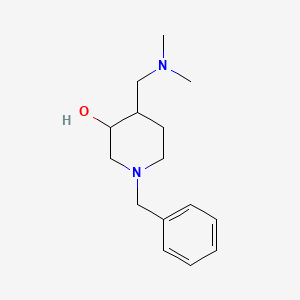

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)

